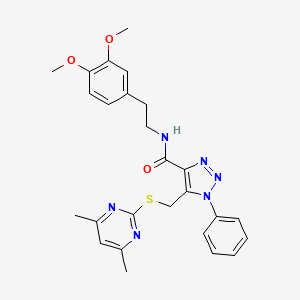
1-(2-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-3,7-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione, also known as CGS 15943, is a potent and selective antagonist of adenosine receptors. It was first synthesized in the 1980s and has since been extensively studied for its various pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Geometry
- The compound shows a typical geometry in its purine fused-ring system, with planarity observed in both the six-membered and five-membered rings. The aminoalkyl side chain in the 7 position of the theophylline adopts a specific conformation, potentially influenced by intramolecular hydrogen bonding. The morpholine ring adopts a chair conformation, and the molecules in the crystal are joined in chains by intermolecular hydrogen bonding. Additionally, inversion-related purine parts of the molecules overlap with each other in the crystal structure (Karczmarzyk & Pawłowski, 1997).
Synthesis and Structural Analysis
- A series of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives has been designed and synthesized. These derivatives exhibit modified affinity for serotonin (5-HT) receptors due to variations in the phenylpiperazinyl moiety and the linker between the purine-2,6-dione core and arylpiperazine fragment. The morpholine ring in these structures acts as a potential donor and acceptor of hydrogen bonds, influencing binding to non-specific sites of 5-HT receptors (Chłoń-Rzepa et al., 2014).
Enantioselective Synthesis Applications
- The compound has been utilized in the enantioselective synthesis of α-hydroxy γ-butyrolactones, demonstrating its application in creating key intermediates for α-alkyl-α-hydroxy-γ-butyrolactones (Pansare, Shinkre, & Bhattacharyya, 2002).
Pharmaceutical Research
- In pharmaceutical research, new 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents in position 7 have been explored for their receptor affinity and potential psychotropic activity. These studies focus on the chemical diversification of the purine-2,6-dione molecule and its impact on pharmacological properties (Chłoń-Rzepa et al., 2013).
Chemical Coordination Studies
- Research has also been conducted on the reaction of 2-chlorobenzylamine with Pd-N-heterocyclic carbene complexes, revealing insights into the coordination behavior and reactivity of the compound in complex chemical reactions (Lewis et al., 2009).
Antimicrobial Applications
- In antimicrobial research, a synthetic purine closely related to the compound has been shown to selectively inhibit the DNA polymerase of Clostridium difficile, demonstrating its potential as a therapeutic agent against specific bacterial infections (Dvoskin et al., 2011).
Wirkmechanismus
Target of Action
The compound, 1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-morpholin-4-ylpurine-2,6-dione, is a potential multi-targeted kinase inhibitor . Kinases are proteins that play a crucial role in cell signaling pathways, and their inhibition can disrupt the growth and proliferation of cancer cells .
Mode of Action
This compound interacts with its targets, the kinases, by binding to their active sites and inhibiting their activity . This inhibition disrupts the signaling pathways within the cell, leading to changes in cell function .
Biochemical Pathways
The affected pathways include those involved in cell growth and proliferation, such as the EGFR, Her2, VEGFR2, and CDK2 pathways . The inhibition of these pathways can lead to the arrest of the cell cycle and the induction of apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s potency and selectivity suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound’s action results in significant cytotoxic effects against different cancer cell lines . It induces cell cycle arrest and apoptosis in these cells, accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and the downregulation of anti-apoptotic protein Bcl-2 .
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c1-21-14-15(20-17(21)23-7-9-27-10-8-23)22(2)18(26)24(16(14)25)11-12-5-3-4-6-13(12)19/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQJYBMIFGTRHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCOCC3)N(C(=O)N(C2=O)CC4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

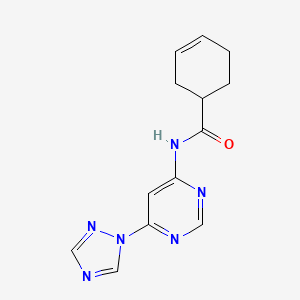
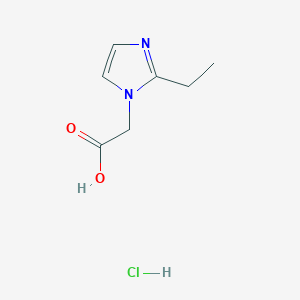
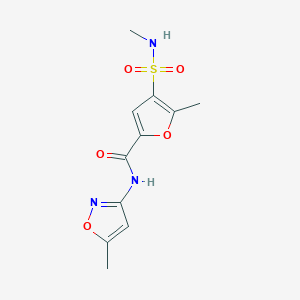

![2-[4-(2,6-Dichlorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2915485.png)
![N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2915486.png)
![methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate](/img/structure/B2915487.png)

![3-(4-ethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2915489.png)
![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2915492.png)
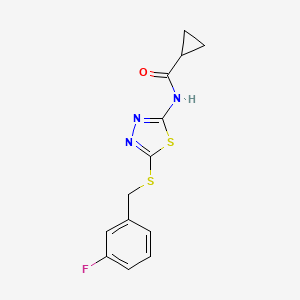
![1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2915498.png)

